Methylcyclooctane
Description
Contextualization within Saturated Cyclic Hydrocarbon Chemistry
Methylcyclooctane is a saturated cyclic hydrocarbon with the chemical formula C9H18. nih.gov It consists of an eight-membered carbon ring, known as a cyclooctane (B165968) ring, with a single methyl group attached. solubilityofthings.com As a member of the cycloalkane family, its chemical behavior is largely defined by the nature of its carbon-carbon and carbon-hydrogen single bonds. Unlike smaller cycloalkanes such as cyclopropane (B1198618) or cyclobutane, which exhibit significant ring strain, the larger eight-membered ring of this compound allows for greater conformational flexibility, resulting in a more stable structure. However, it is considered the most conformationally complex cycloalkane due to the numerous conformers with similar energy levels. wikipedia.org
The physical properties of this compound are characteristic of a nonpolar hydrocarbon. It is a colorless liquid at room temperature with a mild, sweet odor and is insoluble in polar solvents like water but highly soluble in nonpolar organic solvents such as hexane (B92381) and toluene. solubilityofthings.comontosight.ai This solubility behavior is a direct consequence of its nonpolar nature. solubilityofthings.com
Significance of this compound in Contemporary Organic Chemistry Research
This compound serves as a valuable compound in contemporary organic chemistry research for several reasons. Its unique and flexible ring structure provides a model system for studying the conformational analysis of medium-sized rings. acs.org Understanding the conformational preferences of substituted cycloalkanes like this compound is crucial for predicting their reactivity and physical properties.
Furthermore, this compound is utilized as an intermediate in organic synthesis. solubilityofthings.com Its structure can be modified through various chemical reactions to create more complex molecules. For instance, oxidation can convert it to cyclooctanone, and halogenation reactions can introduce halogen atoms onto the ring, leading to a range of functionalized derivatives. Researchers also use it to investigate reaction mechanisms involving cycloalkanes.
Overview of Key Research Areas and Challenges
Current research involving this compound primarily focuses on a few key areas. One significant area is its application in fuel research, where its combustion properties are studied to potentially enhance gasoline performance. solubilityofthings.com Another important field is its use as a building block in the synthesis of specialty chemicals and as a solvent in various industrial processes due to its moderate polarity and high boiling point. guidechem.com
A major challenge in working with this compound and other medium-sized rings is the complexity of their conformational analysis. The large number of low-energy conformations makes it difficult to predict the most stable arrangement and how this will influence chemical reactions. wikipedia.org Overcoming this challenge requires a combination of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Another challenge lies in developing highly selective and efficient synthetic methods to produce specific isomers and derivatives of this compound, as many current methods can lead to a mixture of products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylcyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNHGFJLGYFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164491 | |
| Record name | Cyclooctane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-38-1 | |
| Record name | Cyclooctane, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methylcyclooctane
Alkylation Strategies for Cyclooctane (B165968) Ring Systems
Alkylation reactions provide a direct approach to furnishing the methylcyclooctane skeleton by forming a new carbon-carbon bond on the cyclooctane ring.
Base-Mediated Alkylation with Methyl Halides: Reaction Conditions and Yield Optimization
The alkylation of cyclooctane derivatives can be achieved through base-mediated reactions with methyl halides, such as methyl iodide. ontosight.aimdpi.com For instance, the alkylation of cyclooctane-1,3-dione (B1353642) is challenging due to the propensity of the dione (B5365651) to form an enolate under basic conditions. mdpi.com To circumvent issues like preferential O-alkylation over C-alkylation, which is a significant challenge with unactivated sp3 electrophiles, derivatization of the starting material may be necessary. nih.gov One approach involves the use of ketodimethyl hydrazones derived from cyclic diones, which can then be alkylated and subsequently hydrolyzed to yield the desired 2,2-dialkylcycloalkanone. nih.gov
The choice of base is critical in these reactions. Strong bases are required to deprotonate the carbon alpha to a carbonyl group, creating a nucleophilic carbanion that can then attack the methyl halide. Common bases used in such alkylation reactions include sodium hydride (NaH) and potassium tert-butoxide. mdpi.commdpi.com The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to optimize the yield of the desired C-alkylated product and minimize side reactions. mdpi.com For example, in the synthesis of bis(oxirane) from cyclooctane-1,4-dione, the use of potassium tert-butoxide and a sulfur ylide led to an intramolecular condensation instead of the desired epoxidation. mdpi.com
Catalyst-Assisted Methylation Pathways
Catalyst-assisted methylation offers an alternative to traditional base-mediated methods. These pathways can offer improved selectivity and efficiency under milder conditions. One such approach is the copper-catalyzed C(sp3)-H methylation. This method can functionalize non-activated C-H bonds, such as those in cyclooctane, to produce methylated cycloalkanes. nsf.gov The reaction often employs a methylating agent like DABAL-Me3 and proceeds via a radical relay mechanism. nsf.gov
Another catalytic strategy involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a solid basic catalyst like magnesium oxide (MgO) or potassium methoxide (B1231860) (KOCH3). mdpi.comup.pt While effective for some cyclic ketones, these reactions can be competitive, leading to byproducts through self-aldol condensation or multiple methylations. mdpi.com The reaction conditions, such as temperature and reactant concentrations, must be carefully managed to favor the desired monomethylated product. mdpi.com
Catalytic Hydrogenation Routes for Cycloalkene Saturation
A prominent and highly efficient method for synthesizing this compound is through the catalytic hydrogenation of a methylcyclooctene precursor. This process involves the addition of hydrogen across the double bond of the cycloalkene, resulting in the saturated cycloalkane.
Heterogeneous Catalytic Hydrogenation using Metal Catalysts (Palladium, Platinum)
The hydrogenation of methylcyclooctene to this compound is a direct and high-yielding route. This reaction typically utilizes heterogeneous catalysts, most commonly noble metals such as palladium (Pd) and platinum (Pt), often supported on a high-surface-area material like activated carbon (Pd/C) or alumina. rsc.orgmasterorganicchemistry.com These catalysts are effective due to their ability to adsorb both the alkene and hydrogen gas onto their surface, facilitating the reaction. libretexts.orglibretexts.org
The reaction generally proceeds under mild hydrogen pressure (1–5 bar) in non-polar solvents like cyclohexane (B81311) or heptane. Palladium-based catalysts are often favored for their high activity. The process is highly efficient, with near-quantitative yields (92–98%) being achievable, making it a scalable method for producing this compound. The mechanism involves the syn-addition of hydrogen atoms to the same face of the double bond. masterorganicchemistry.comlibretexts.org
Interactive Data Table: Catalytic Hydrogenation of Methylcyclooctene
| Catalyst | Support | Pressure (bar) | Solvent | Yield (%) | Reference |
| Palladium | Carbon | 1-5 | Cyclohexane | 92-98 | |
| Platinum | - | - | - | - | |
| Nickel | - | - | - | - |
Role of Methylating Agents in Catalytic Reduction Processes
While the primary role in catalytic hydrogenation is the addition of hydrogen, the starting material, methylcyclooctene, is itself synthesized from precursors that undergo methylation. For example, 1-methylcyclooctene (B1609318) can be synthesized through the elimination reaction of cyclooctene (B146475) oxide, a process that may involve a base. In broader catalytic contexts, methylating agents can play a direct role. For instance, in certain zeolite-catalyzed reactions, methanol (B129727) and dimethyl ether can act as surface methylating species. ufl.edu However, in the specific context of reducing methylcyclooctene to this compound, the key reagents are the hydrogen gas and the metal catalyst, with the methyl group already being present on the cycloalkene ring.
Exploration of Alternative Synthetic Pathways for Methylated Cyclooctane Derivatives
Beyond direct alkylation and hydrogenation, other synthetic strategies can be employed to generate methylated cyclooctane structures. These alternative pathways often focus on creating complex molecules in a more efficient or sustainable manner. rsc.orgnih.govpharmafeatures.com
One such alternative is the isomerization of methylenecycloalkanes. For instance, methylenecyclooctane (B14016971) can be isomerized to form 1-methylcyclooctene. molaid.com This 1-methylcyclooctene can then be subjected to catalytic hydrogenation as described previously to yield this compound. This two-step process provides an indirect route to the target molecule starting from an exocyclic alkene.
Transposition reactions, which facilitate the selective rearrangement of molecular fragments, represent another class of alternative synthetic methods. rsc.org These reactions can improve atom economy and often proceed under mild conditions, making them attractive from a green chemistry perspective. rsc.org While specific examples for the direct synthesis of this compound via transposition are not prevalent in the provided search results, the principles of these reactions could be applied to construct the methylated cyclooctane framework from readily available precursors.
Advanced Reaction Mechanisms and Transformations of Methylcyclooctane
Reductive Pathways of Methylcyclooctane
The reduction of this compound and its derivatives opens avenues for the synthesis of various functionalized cyclooctane (B165968) structures.
Catalytic hydrogenation is a powerful method for the reduction of unsaturated derivatives of this compound, such as methylcyclooctene. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). The hydrogenation of methylcyclooctene to this compound proceeds via the addition of hydrogen atoms across the double bond.
Stereochemical control is a crucial aspect of catalytic hydrogenation. The reaction is often described as a syn-addition, where both hydrogen atoms add to the same face of the double bond. yale.edureddit.com This stereospecificity arises from the mechanism where the alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms from the catalyst surface to the alkene. masterorganicchemistry.com For cyclic alkenes, this can lead to the formation of specific stereoisomers. While often resulting in syn-addition, anti-addition can occur if allylic rearrangement takes place on the catalyst surface. yale.edu
Beyond catalytic hydrogenation, a variety of other reducing agents can be employed for the transformation of this compound derivatives. The choice of reducing agent depends on the specific functional group to be reduced and the desired selectivity.
Metal hydrides are a prominent class of reducing agents. tcichemicals.com These include powerful, non-selective reagents like lithium aluminum hydride (LiAlH₄), which can reduce a wide range of functional groups, and more selective reagents like sodium borohydride (B1222165) (NaBH₄), which typically reduces aldehydes and ketones. acs.org For instance, the reduction of an ester can be achieved with LiAlH₄ but not with NaBH₄ under standard conditions. acs.org The reactivity of sodium borohydride can be enhanced by the addition of Lewis acids like aluminum chloride. researchgate.net
Other reducing systems include borane (B79455) complexes (BH₃·L), which are effective for the reduction of carboxylic acids. acs.org Silanes, such as tris(trimethylsilyl)silane, have been developed as radical reducing agents, offering an alternative to traditional tin-based reagents. tcichemicals.com The Wolff-Kishner reduction, using hydrazine (B178648) (N₂H₄) and a strong base, provides a method for the deoxygenation of ketones and aldehydes to the corresponding alkanes. tcichemicals.com
Table 2: Selected Alternative Reducing Agents and Their Applications
| Reducing Agent | Typical Substrates | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Esters, carboxylic acids, amides, ketones, aldehydes | Powerful, non-selective. acs.org |
| Sodium Borohydride (NaBH₄) | Aldehydes, ketones | More selective than LiAlH₄. acs.org |
| Borane Complexes (BH₃·L) | Carboxylic acids | Selective for carboxylic acids in the presence of esters. acs.org |
| Hydrazine (N₂H₄) / KOH | Ketones, aldehydes | Wolff-Kishner reduction for deoxygenation. tcichemicals.com |
| Tris(trimethylsilyl)silane | - | Radical reducing agent. tcichemicals.com |
Substitution Reactions and Halogenated Derivatives
This compound can undergo substitution reactions, particularly halogenation, to yield halogenated derivatives. These derivatives are valuable intermediates for further functionalization.
Halogenation of this compound can be achieved by reacting it with halogens such as chlorine (Cl₂) or bromine (Br₂). These reactions are typically initiated by light or heat and proceed via a free-radical mechanism. This process can lead to the formation of compounds like 1-chloro-1-methylcyclooctane (B12657206). ontosight.ai This halogenated derivative is a colorless liquid that can participate in further reactions typical of alkyl halides, such as nucleophilic substitution and elimination reactions. ontosight.ai For example, 1-chloro-1-methylcyclooctane can be used in the preparation of cyclooctane-based ligands for metal complexes used in catalysis. ontosight.ai Halogenated moieties can also be introduced into polymers containing this compound units, where the halogen is typically fluorine, chlorine, or bromine. google.com
Investigating Substrate Reactivity and Molecular Pathways in Complex Chemical Systems
The reactivity of a substrate like this compound in complex chemical systems is governed by its molecular structure and the nature of the reagents it interacts with. numberanalytics.com Understanding these structure-reactivity relationships is fundamental to predicting reaction outcomes. numberanalytics.com this compound can act as a substrate in various transformations, where its inherent structural features dictate the molecular pathways the reaction will follow. nih.gov
In any reaction involving this compound, the attacking reagent identifies a "molecular target," which is the most reactive site on the substrate. For radical reactions, as seen in halogenation, the target is the tertiary C-H bond due to its lower bond dissociation energy and the stability of the resulting radical. youtube.com For oxidative reactions using strong oxidizing agents, the transformation pathway might involve the conversion of the alkane into an alcohol or ketone.
The transformation pathway describes the step-by-step sequence from reactant to product, including any intermediates or transition states. gbcramgarh.inarchive.org For instance, in a hypothetical oxidation pathway, the initial step would be the abstraction of a hydrogen atom, followed by the introduction of an oxygen-containing functional group. The complexity of these pathways can increase significantly in atmospheric or biological systems, where multiple reaction channels may compete. researchgate.net The study of these pathways is essential for controlling chemical synthesis and understanding environmental degradation processes. researchgate.net
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. illinois.edu While this compound itself is saturated and thus generally unreactive in pericyclic reactions, its unsaturated analog, methylcyclooctene, can participate in such transformations. These reactions serve as important analogous systems for understanding potential reactivity.
A key example is the ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the 'ene') and an electron-deficient multiple bond (the 'enophile'). illinois.edu Nitroso compounds, which contain an N=O group, are highly reactive enophiles ("superenophiles") and readily participate in ene reactions. illinois.edunih.gov
The nitroso ene reaction with a cyclooctene (B146475) derivative, such as 1-methylcyclooctene (B1609318), provides a model for regioselective and stereoselective C-H functionalization. Theoretical and experimental studies show that these reactions often proceed stepwise through polarized diradical intermediates. researchgate.netrsc.org
Reaction Scheme: Nitroso Ene Reaction with a Cyclooctene Derivative
Ene: 1-Methylcyclooctene
Enophile: A nitrosocarbonyl compound (e.g., generated from oxidation of a hydroxamic acid) illinois.edunih.gov
Reaction: The nitrosocarbonyl compound abstracts an allylic hydrogen from the methylcyclooctene, forming a new C-N bond and a C-O bond, with a corresponding shift of the double bond.
Studies on trisubstituted cycloalkenes have revealed a "cis effect," where endocyclic allylic hydrogens on the more sterically congested side of the alkene are preferentially abstracted. nih.govresearchgate.net This selectivity is driven by a combination of steric and conformational factors within the cyclic system. The use of trans-cyclooctene (B1233481) derivatives in other pericyclic reactions, like the azo-Povarov reaction, further highlights the unique reactivity of the eight-membered ring in facilitating complex transformations to build fused heterocyclic systems. rsc.orgnih.gov
Conformational Analysis and Stereochemical Research on Methylcyclooctane
Influence of Ring Structure on Methylcyclooctane Conformation
The eight-membered ring of cyclooctane (B165968) is significantly more flexible than smaller rings like cyclohexane (B81311). Unlike the relatively rigid chair conformation of cyclohexane, cyclooctane can adopt several conformations to minimize strain. The most stable conformations of cyclooctane are the boat-chair and the crown, with the boat-chair generally being of lower energy. However, the energy differences between various conformations are small, leading to a complex conformational landscape. The introduction of a methyl group to this ring, forming this compound, further influences the conformational preferences.
Dynamic Conformational Equilibria in this compound Systems
Due to the small energy barriers between different conformations, this compound exists as a dynamic equilibrium of multiple interconverting conformers at room temperature. The populations of these conformers are dictated by their relative free energies. The boat-chair conformation is generally the most populated for cyclooctane, and this preference is largely maintained in this compound. wikipedia.org
Research has shown that the conformational equilibrium can be influenced by various factors, including temperature and the solvent environment. nih.gov Low-temperature studies are often employed to "freeze out" the equilibrium, allowing for the individual characterization of different conformers. The dynamic nature of these equilibria is a key feature of medium-ring cycloalkanes and is crucial for understanding their reactivity and physical properties. The interconversion between different conformations, such as the boat-chair and chair-chair, involves complex pseudorotation pathways. researchgate.net
Stereochemical Implications of Methyl Substitution in Cyclooctane Rings
The substitution of a methyl group onto the cyclooctane ring introduces a stereocenter, leading to the possibility of enantiomers if the molecule is chiral. More significantly, the methyl group's position (axial vs. equatorial) has profound stereochemical consequences. In contrast to the well-defined axial and equatorial positions in a rigid cyclohexane chair, the positions on the flexible cyclooctane ring are less distinct and are often described as pseudo-axial and pseudo-equatorial.
The preference for the methyl group to occupy an equatorial-like position is a general trend, as this minimizes steric interactions with other ring atoms, particularly 1,3-diaxial and transannular interactions. libretexts.org However, the energetic penalty for an axial-like placement is not as severe as in cyclohexane due to the ring's ability to pucker and adjust bond angles to relieve strain. wikipedia.org The relative stability of different stereoisomers (in cases of multiple substitutions) and the diastereotopic nature of the ring protons are direct consequences of the methyl group's influence on the ring's conformation. The stereochemistry of reactions involving this compound is also heavily influenced by the conformational preferences of the starting material and the transition states. researchgate.net
Computational and Spectroscopic Approaches for Conformational Elucidation
A combination of computational modeling and experimental spectroscopic techniques is essential for a comprehensive understanding of this compound's conformational behavior.
Computational Methods:
Force-Field Calculations: Molecular mechanics (MM) methods, using force fields like MM2, MM3, and MM4, are widely used to calculate the energies of different conformers and the energy barriers between them. researchgate.netwikipedia.org These calculations help in predicting the most stable conformations and their relative populations. A combined iterative force field—CNDO approach has also been utilized to study the conformations of this compound. acs.orgacs.org
Quantum Mechanical Calculations: Higher-level quantum mechanical methods, such as Density Functional Theory (DFT), provide more accurate energy calculations and can be used to refine the geometries and relative energies of the conformers predicted by force-field methods. researchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the dynamic conformational equilibria of this compound. rsc.org At room temperature, the rapid interconversion of conformers often leads to averaged NMR signals. However, by lowering the temperature, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for individual conformers. acs.org The analysis of chemical shifts, coupling constants, and the use of two-dimensional NMR techniques (e.g., COSY, HSQC) provide detailed information about the geometry and relative populations of the conformers. researchgate.net
Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. wikipedia.orgarxiv.org GED studies can determine bond lengths, bond angles, and torsional angles, which can be compared with the results of computational models to validate the predicted conformations. wikipedia.org
Vibrational Spectroscopy (Infrared and Raman): The vibrational spectra of this compound are also conformation-dependent. By comparing experimental IR and Raman spectra with those calculated for different conformers, it is possible to identify the conformations present in a sample.
Below is a table summarizing the key research findings on the conformational analysis of this compound:
| Research Finding | Method(s) Used | Reference(s) |
| Cyclooctane predominantly exists in a boat-chair conformation. | Spectroscopic Methods | wikipedia.org |
| The methyl group in this compound influences conformational equilibria. | General Cycloalkane Principles | |
| Dynamic equilibria exist between multiple interconverting conformers at room temperature. | General Cycloalkane Principles | nih.gov |
| The methyl group generally prefers an equatorial-like position to minimize steric strain. | General Cycloalkane Principles | libretexts.org |
| Force-field calculations are used to model conformer energies. | Computational Chemistry | researchgate.netwikipedia.org |
| NMR spectroscopy is used to study dynamic conformational changes. | Spectroscopic Methods | acs.orgrsc.org |
| Gas-phase electron diffraction determines molecular structure without intermolecular forces. | Gas-Phase Electron Diffraction | wikipedia.orgarxiv.org |
Computational Chemistry and Theoretical Studies of Methylcyclooctane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of molecules. wikipedia.orgwikipedia.org These methods are used to determine the electronic structure, which governs a molecule's geometry, stability, and reactivity. wikipedia.orgfishersci.at
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. fishersci.finih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. fishersci.atfishersci.fi Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which significantly reduces computational cost while often maintaining high accuracy. fishersci.fi
For a molecule such as methylcyclooctane, DFT calculations are employed to determine its ground-state electronic structure and optimal molecular geometry. fishersci.at The theory works by finding the electron density that minimizes the total energy of the system, which is expressed as a functional of the density. This process allows for the prediction of various properties, including:
Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Electronic Properties: Distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, which are crucial for understanding reactivity. fishersci.at
Spectroscopic Parameters: Properties such as vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. wikipedia.org
While DFT is a powerful tool, the accuracy of the results depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. fishersci.finih.gov Despite approximations, refined functionals have made DFT a reliable method for studying organic molecules. fishersci.fi For instance, quantum chemical analyses have been successfully applied to complex derivatives of this compound, such as spiro-pyrrolidine-indolin-dione compounds, to understand their conformation.
Force Field Calculations and Semi-Empirical Methods for Conformational Energy Landscapes
Due to its flexible eight-membered ring and the attached methyl group, this compound can exist in numerous conformations. Mapping the potential energy surface (PES) to understand the relative stabilities of these conformers is crucial. This is often accomplished using force field calculations and semi-empirical methods, which are computationally less demanding than high-level quantum mechanics.
A force field is a set of potential energy functions and associated parameters used to describe the energy of a molecule as a function of its atomic coordinates. The total potential energy is typically a sum of terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).
Bond Stretching and Angle Bending: These are usually modeled as harmonic oscillators, with energy increasing quadratically as the bond length or angle deviates from its equilibrium value.
Dihedral Torsions: These terms describe the energy barrier to rotation around chemical bonds and are crucial for defining the different conformations of a flexible ring like cyclooctane (B165968).
Non-bonded Interactions: These account for the repulsion and attraction between atoms that are not directly bonded.
By systematically changing the dihedral angles of the ring and calculating the energy at each step, a conformational energy landscape can be generated. This landscape reveals the low-energy conformations (e.g., boat-chair, crown) and the energy barriers between them. Force fields like MM2 have been used to study the geometry of complexes involving this compound. Semi-empirical methods, which combine a simplified quantum mechanical approach with parameters derived from experimental data, also serve as an efficient way to explore conformational space.
| Interaction Type | Typical Functional Form | Description |
|---|---|---|
| Bond Stretching | $E = K_b(b - b_0)^2$ | Energy required to stretch or compress a bond from its equilibrium length ($b_0$). |
| Angle Bending | $E = K_θ(θ - θ_0)^2$ | Energy required to bend an angle from its equilibrium value ($θ_0$). |
| Dihedral Torsion | $E = Σ V_n[1 + cos(nω - γ)]$ | Energy associated with rotation around a bond, defining conformers. |
| Van der Waals | Lennard-Jones Potential | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |
| Electrostatic | Coulomb's Law | Describes the interaction between atomic partial charges. |
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. sigmaaldrich.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with other molecules. sigmaaldrich.com The forces acting on the atoms are typically calculated using a force field.
For this compound, MD simulations can provide insights into:
Conformational Dynamics: How the molecule transitions between different stable conformations in solution or other environments.
Solvation: The arrangement and dynamics of solvent molecules around this compound.
Intermolecular Interactions: How this compound interacts with other molecules, surfaces, or complex environments like polymers or biological membranes. For example, MD simulations have been employed to study the interactions between this compound and cyclodextrins, revealing details about the formation of inclusion complexes. The simulations can show how the guest molecule (this compound) orients itself within the host cavity and how the host rearranges to accommodate it.
These simulations generate trajectories that trace the positions and velocities of all atoms, offering a dynamic view that complements the static picture from energy minimization calculations.
Theoretical Insights into Reaction Energetics and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the reaction pathway and calculating the associated energy changes. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.
Reaction Pathway Analysis and Energy Barrier Determination
A chemical reaction can be visualized as movement along a potential energy surface from reactants to products. The minimum energy path connecting these two points is the reaction pathway. The point of highest energy along this path is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy or energy barrier. According to transition state theory, the rate of a reaction is primarily determined by this energy barrier.
Computational methods are used to:
Locate the Transition State: Finding the exact structure of the TS is a critical step. This is a first-order saddle point on the potential energy surface.
Calculate the Energy Barrier: The energies of the reactants and the transition state are calculated (often using DFT or higher-level quantum mechanical methods) to determine the activation energy.
Map the Reaction Pathway: Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, providing a detailed view of the structural changes that occur during the reaction.
For this compound, these methods can be applied to study various reactions, such as its oxidation to form cyclooctanone. By calculating the free energy barrier, researchers can predict the reaction rate and understand how different reagents or catalysts might influence it.
Photoisomerization Pathway Analysis in Related Cycloalkenes
While this compound itself does not have a double bond to undergo photoisomerization, the study of related cycloalkenes like cyclooctene (B146475) provides significant insight into the computational analysis of such pathways. Photoisomerization, the structural change between isomers induced by light, is a key reaction in photochemistry.
The cis-trans photoisomerization of cyclooctene is a well-studied example. Computational studies, often using time-dependent DFT (TD-DFT), can analyze the excited-state potential energy surface to understand the mechanism. Key findings from studies on related systems include:
Kinetics and Equilibrium: The photoisomerization of cis-cyclooctene to its trans-isomer is a reversible process. In a microreactor, the conversion from cis to trans is limited by equilibrium to approximately 28%. Kinetic analysis shows that the reaction rate from the less stable trans-isomer back to the cis-isomer is faster.
Reaction Pathway: The process involves exciting the molecule to an electronic excited state, where the barrier to rotation around the double bond is much lower. The molecule then relaxes to the ground state of either the cis or trans form.
Theoretical Modeling: TD-DFT calculations can be used to investigate the electronic transitions and geometries of the excited states involved. In studies of the related cyclononatetraenyl ligand, DFT and TD-DFT were used to provide an orbital-based explanation for the observed photoisomerization, where different wavelengths of light could favor the formation of different isomers.
These computational analyses are crucial for understanding and controlling photochemical reactions, which has applications in areas like the synthesis of strained molecules and photopharmacology.
Structural Analysis and Intermolecular Interactions in this compound Derivatives (e.g., Hirshfeld Analysis)
Computational chemistry provides powerful tools for the detailed examination of molecular structures and the subtle forces that govern how molecules interact with each other. In the study of this compound derivatives, theoretical methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are instrumental in elucidating their three-dimensional conformations and the nature of their intermolecular interactions. These computational approaches are often used in conjunction with experimental techniques like X-ray crystallography to provide a comprehensive understanding of the solid-state architecture of these compounds.
A notable example of this approach is the study of spiro-heterocyclic hybrids incorporating a this compound moiety, such as 1′-Methylcyclooctane-1-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-2,2′′-dione. researchgate.net For such complex molecules, a combination of single-crystal X-ray crystallography and DFT calculations allows for a thorough structural elucidation. researchgate.net The geometric parameters obtained from theoretical calculations are often in good agreement with experimental X-ray diffraction data, providing a high degree of confidence in the determined structures. researchgate.net
Hirshfeld surface analysis is a particularly insightful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netresearchgate.netresearchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stabilization of the crystal packing.
For the aforementioned this compound derivative, Hirshfeld analysis was employed to analyze the molecular packing. researchgate.net The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots reveal the relative contributions of different types of intermolecular contacts. For instance, in many organic crystals, H···H contacts account for a significant portion of the total Hirshfeld surface, reflecting the prevalence of van der Waals interactions. Other important interactions that can be identified and quantified include C-H···O and N-H···O hydrogen bonds.
The study of such derivatives demonstrates the power of combining experimental and computational techniques. While X-ray crystallography provides a static picture of the molecular structure in the solid state, computational methods like DFT and Hirshfeld analysis offer a deeper understanding of the electronic structure and the non-covalent interactions that dictate the supramolecular assembly. researchgate.netresearchgate.net
Below is a table summarizing the compound mentioned and its corresponding PubChem CID.
| Compound Name | PubChem CID |
| This compound | 8847 |
| 1′-Methylcyclooctane-1-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-2,2′′-dione | 139038933 |
Advanced Spectroscopic Characterization and Analytical Methodologies for Methylcyclooctane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methylcyclooctane. It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets in the upfield region, characteristic of saturated hydrocarbons. The signals for the fourteen methylene (-CH₂) protons on the cyclooctane (B165968) ring would likely appear as overlapping multiplets between approximately 1.2 and 1.8 ppm. The methine (-CH) proton, being adjacent to the methyl group, would likely resonate at a slightly downfield position compared to the methylene protons. The three protons of the methyl (-CH₃) group would give rise to a doublet due to coupling with the adjacent methine proton, expected to appear around 0.9 ppm. Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the stereochemical relationship between the methyl group and the protons on the cyclooctane ring, providing insights into the preferred conformations of the molecule.
A predicted ¹³C NMR spectrum for this compound would likely show the methyl carbon signal at approximately 20-25 ppm, the methine carbon at 30-35 ppm, and the various methylene carbons of the ring in the range of 25-30 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |
| -CH₃ | ~22 | Quartet |
| -CH | ~33 | Doublet |
| Ring -CH₂ | ~26-29 | Triplet |
Note: These are estimated values and the actual spectrum may show more complex splitting and a wider range of chemical shifts due to conformational effects.
To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling relationships. In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the protons of the adjacent methyl group, as well as between the methine proton and the neighboring methylene protons on the ring. Cross-peaks would also connect adjacent methylene groups within the cyclooctane ring, allowing for a step-by-step tracing of the proton connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This would allow for the unambiguous assignment of each carbon signal based on the already established proton assignments from the COSY spectrum.
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, as with many alkanes, this peak may be of low intensity due to the propensity of the molecule to fragment upon ionization libretexts.org. The fragmentation of cycloalkanes often involves the initial opening of the ring to form a linear radical cation, which then undergoes further fragmentation typical of acyclic alkanes chemguide.co.ukdocbrown.info. Common fragmentation pathways for alkanes include the loss of alkyl radicals. For this compound, one would expect to see significant peaks corresponding to the loss of a methyl group ([M-15]⁺) and larger alkyl fragments.
Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Notes |
| 126 | [C₉H₁₈]⁺ | Molecular Ion (M⁺) |
| 111 | [C₈H₁₅]⁺ | Loss of a methyl radical (CH₃) |
| 97 | [C₇H₁₃]⁺ | Loss of an ethyl radical (C₂H₅) |
| 83 | [C₆H₁₁]⁺ | Loss of a propyl radical (C₃H₇) |
| 69 | [C₅H₉]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation, a common stable fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry youtube.com. This makes it an ideal method for the analysis of complex mixtures containing volatile compounds like this compound. In a GC-MS analysis, the mixture is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This technique would allow for the identification of this compound in a complex hydrocarbon mixture by matching its retention time and mass spectrum with that of a known standard or with a library of mass spectra, such as the NIST Mass Spectral Library researchgate.net. The Kovats retention index, a standardized measure of retention time, is also a valuable parameter for the identification of compounds in GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) measurlabs.comyoutube.com. This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₉H₁₈), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is particularly useful in the analysis of complex mixtures where isobaric interferences can be a problem mdpi.commdpi.com.
Furthermore, HRMS can be used to determine the elemental composition of fragment ions, which provides much greater confidence in the elucidation of fragmentation pathways. For example, by accurately measuring the mass of the ion at m/z 111, HRMS could confirm its elemental composition as C₈H₁₅, supporting the proposed loss of a methyl group from the molecular ion.
Infrared (IR) Spectroscopy for Functional Group and Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels vscht.cz. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific vibrational modes of its functional groups.
For this compound, a saturated hydrocarbon, the IR spectrum would be relatively simple and dominated by absorptions corresponding to C-H and C-C bond vibrations. The key vibrational modes expected are:
C-H Stretching: Strong absorption bands are expected in the region of 2850-3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.
C-H Bending: Absorption bands corresponding to the bending vibrations of the C-H bonds are expected in the 1340-1470 cm⁻¹ region. Specifically, the scissoring and rocking vibrations of the methylene groups and the asymmetric and symmetric bending of the methyl group would appear in this range.
C-C Stretching: The stretching vibrations of the carbon-carbon single bonds are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).
The absence of significant absorption bands in other regions of the IR spectrum (e.g., above 3000 cm⁻¹, or in the 1600-1800 cm⁻¹ region) would confirm the absence of functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double (C=C) and triple (C≡C) bonds, consistent with the saturated hydrocarbon structure of this compound.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 3000 | C-H Stretching (in -CH₂ and -CH₃) | Strong |
| 1450 - 1470 | -CH₂ Scissoring Bending | Medium |
| ~1375 | -CH₃ Symmetric Bending | Medium |
| Fingerprint Region (<1500) | C-C Stretching and other complex vibrations | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For saturated alkanes and cycloalkanes like this compound, the only possible electronic transitions are from a sigma (σ) bonding orbital to a sigma antibonding (σ) orbital. These σ → σ transitions are high-energy processes that require short-wavelength ultraviolet light, typically in the vacuum ultraviolet region (below 200 nm).
Consequently, this compound does not exhibit any significant absorbance in the standard UV-Vis spectral range of 200-800 nm. Its UV-Vis spectrum is characterized by a lack of chromophores, the parts of a molecule responsible for light absorption at these wavelengths. The primary value of UV-Vis spectroscopy in the context of this compound research is often to confirm the absence of unsaturated impurities, such as alkenes or aromatic compounds, which would display characteristic absorption bands in this region.
| Compound Family | Typical Electronic Transition | Approximate Absorption Wavelength (λmax) |
| Alkanes (e.g., this compound) | σ → σ | < 150 nm |
| Alkenes | π → π | ~170-190 nm |
| Carbonyls | n → π | ~280-300 nm |
| Aromatic Compounds | π → π | ~255 nm |
This table provides a general comparison of the electronic transitions and approximate absorption wavelengths for different classes of organic compounds.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can construct a detailed model of the molecular structure.
This compound, being a liquid at room temperature and having a low melting point, is not readily crystallized on its own. Therefore, direct X-ray crystallographic analysis of this compound is generally not feasible. However, the solid-state structure of the cyclooctane ring system can be and has been extensively studied through the X-ray crystallography of its crystalline derivatives.
By introducing functional groups that facilitate crystallization, such as amino, nitro, or carboxylic acid groups, researchers can obtain solid derivatives of cyclooctane suitable for single-crystal X-ray diffraction. The analysis of these derivatives provides invaluable information about the preferred conformations of the eight-membered ring, including bond lengths, bond angles, and torsional angles. This data is crucial for understanding the steric and electronic effects of substituents on the cyclooctane framework. For instance, the crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has been determined, offering insights into the conformation of a complex cyclooctane-containing system researchgate.net.
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles describing the conformation of the molecule. |
This table outlines the key parameters derived from an X-ray crystallographic analysis and the structural information they provide.
Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a volatile and nonpolar compound like this compound, Gas Chromatography (GC) is a particularly well-suited analytical method. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for preparative scale separations.
Gas Chromatography (GC):
In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For this compound, GC is highly effective for assessing its purity by detecting the presence of any volatile impurities. The NIST Chemistry WebBook provides Kovats Retention Index data for this compound on a non-polar column, which is a standardized measure of retention time, aiding in its identification in complex mixtures nist.gov.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. For a nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. This compound would be retained on the column and could be separated from more polar impurities. HPLC is not only used for analytical purity assessment but can also be scaled up for preparative purposes to isolate pure this compound from a reaction mixture or a natural source.
| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application for this compound |
| Gas Chromatography (GC) | Non-polar (e.g., Squalane) | Inert Gas (e.g., Helium, Nitrogen) | Purity assessment, identification, and quantification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | Non-polar (e.g., C18) | Polar Solvent Mixture (e.g., Acetonitrile/Water) | Purity assessment and preparative isolation from less volatile or more polar components. |
This table compares the key aspects of GC and HPLC as they apply to the analysis of this compound.
Applications and Advanced Research Trajectories of Methylcyclooctane in Chemical Science
Role as a Model Compound in Organic Synthesis
The structural characteristics of methylcyclooctane make it an important model compound in the field of organic synthesis, where it functions as both a building block and a foundational structure for creating more elaborate molecules.
Versatile Intermediate in the Development of Novel Chemical Entities
This compound is recognized as a versatile intermediate in the synthesis of specialty chemicals. Its inherent stability, combined with the ability to undergo specific chemical transformations, allows for its use in producing a variety of organic compounds. The functionalization of this compound, for instance through chlorination to form 1-chloro-1-methylcyclooctane (B12657206), opens pathways to new derivatives. These derivatives can serve as intermediates for more complex molecules, such as cyclooctane-based ligands for metal complexes used in catalysis.
Precursor in the Synthesis of Complex Molecular Architectures
The this compound framework is a valuable starting point for constructing complex molecular architectures. Its unsaturated analog, 1-methylcyclooctene (B1609318), which can be derived from this compound chemistry, is a precursor for synthesizing molecules like cyclooctatetraene (B1213319) derivatives. Furthermore, the core cyclooctane (B165968) ring, of which this compound is a derivative, is a structural motif in various complex natural products and bioactive molecules. Synthetic strategies often involve the functionalization of simpler cycloalkanes like this compound to build these intricate structures. For example, research into the synthesis of building blocks for complex molecules like taxol has involved the elaboration of a cyclooctane ring.
Investigations in Catalysis and Reaction Development
In the realm of catalysis, this compound and its parent compound, cyclooctane, are frequently used as benchmark substrates to test the efficacy and selectivity of new catalytic systems.
Substrate in Metal-Catalyzed Transformations and Organocatalysis
This compound can act as a substrate in a range of catalytic reactions. These include transformations such as oxidation, reduction, and substitution, often facilitated by metal catalysts.
| Reaction Type | Catalyst/Reagent | Product |
| Oxidation | Potassium Permanganate (B83412) | Cyclooctanone |
| Reduction | Hydrogen gas, Palladium/Platinum catalyst | Cyclooctane |
| Alkenylation | Iron(III) acetylacetonate, Di-tert-butyl peroxide | Alkenyl-substituted this compound |
This table showcases common transformations involving the this compound core.
Metal-catalyzed C-H functionalization represents a significant area of research, where catalysts are designed to selectively activate the otherwise inert C-H bonds of alkanes. Palladium-based catalysts, for example, have been developed for the transannular C-H arylation of cycloalkane carboxylic acids. Similarly, iron-catalyzed systems have been employed for the decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids. In the field of organocatalysis, which uses small organic molecules as catalysts, systems have been explored for the selective oxidation of hydrocarbons, including this compound and related compounds.
Exploration in Novel Catalyst Systems for Cycloalkane Functionalization
The development of new, efficient, and selective catalysts for activating and functionalizing cycloalkanes is a major goal in chemical research. This compound serves as a relevant, non-trivial substrate for these explorations due to its flexible ring and multiple C-H bonds. Researchers develop and test novel catalyst systems, including those based on iron, copper, and other transition metals, for their ability to perform challenging reactions like radical cascade cyclizations on unactivated cycloalkanes. Studies have focused on creating supported catalysts, where the active catalytic species is anchored to a solid material like silica. These supported systems are then evaluated in C-H functionalization reactions using substrates such as cyclooctane, demonstrating the drive towards more practical and recyclable catalysts.
Environmental Chemistry Research Applications
This compound is a component of some fuel mixtures and, as such, its properties and reactions are relevant to environmental chemistry. Research in this area often uses representative molecules to understand the fate and impact of fuel components in the environment.
The study of this compound's combustion properties contributes to fuel research, which has implications for engine performance and the formation of pollutants. As a cycloalkane, its atmospheric chemistry is of interest. The tropospheric degradation of related cycloalkanes, initiated by reactions with atmospheric radicals, is a key area of study to model air quality and understand the persistence of volatile organic compounds (VOCs). Environmental research aims to gain a mechanistic and quantitative understanding of processes that control the mobility, bioavailability, and cycling of substances in terrestrial and atmospheric environments. While broad in scope, this includes understanding the behavior of hydrocarbon components from petroleum sources, for which this compound can serve as a model compound.
Bioremediation Processes and Interaction with Organic Pollutants
Bioremediation is an approach that utilizes biological organisms, such as microbes and plants, to remove or neutralize pollutants from a contaminated site. frontiersin.orgnih.gov The effectiveness of bioremediation relies on the ability of these organisms to metabolize toxic substances into less harmful ones like carbon dioxide, water, and biomass. researchgate.net This process is considered a sustainable method for managing organic pollutants in solid wastes and wastewater. researchgate.net
This compound's role in bioremediation is linked to its hydrophobic nature, which allows it to interact with other organic pollutants in contaminated environments. This property can enhance the bioavailability of hydrophobic contaminants, making them more accessible to degrading microorganisms. frontiersin.org The process often involves the production of biosurfactants by microbes, which help to emulsify and solubilize hydrocarbon pollutants, thereby increasing their degradation. frontiersin.orgmdpi.com
Microbial Utilization as a Carbon Source in Degradation Studies
Certain microbial strains have demonstrated the ability to use this compound as a carbon source, which is a key aspect of its biodegradation. In this process, microorganisms break down the complex organic structure of this compound into simpler molecules, which they can then use for energy and growth. researchgate.net The degradation of hydrocarbons by microbial communities is a complex process that can be influenced by various environmental factors. mdpi.com Research in this area aims to identify and optimize the conditions under which specific microbes can effectively degrade this compound and other related hydrocarbons.
Atmospheric Chemistry: Degradation Pathways and Environmental Fate Studies
The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily determined by their reactions with atmospheric oxidants, such as the hydroxyl radical (OH), nitrate (B79036) radicals (NO3), and ozone (O3). researchgate.net The degradation of these compounds can lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA). copernicus.orgwhiterose.ac.uk
Interdisciplinary Research with Material Science and Fuel Chemistry
This compound's properties make it a compound of interest in materials science and as a potential component in advanced fuels.
Combustion Behavior and Implications for Fuel Performance Research
The combustion characteristics of hydrocarbons are critical for their application as fuels. rsc.org Research into the combustion of this compound is relevant to improving the performance of fuels like gasoline. solubilityofthings.com The study of fuel additives and their effects on combustion processes is an active area of research, with a focus on improving engine efficiency and reducing harmful emissions. ucl.ac.uk The thermal stability of a fuel, which is its ability to resist chemical change at high temperatures, is a key performance indicator. rsc.org Cycloalkanes are being investigated as potential replacements for aromatic compounds in jet fuel to reduce soot and particulate matter emissions. bts.gov
Solvent Properties in Specialized Chemical Processes and Industrial Applications
This compound's nonpolar nature and moderate boiling point make it a useful solvent in various chemical reactions and industrial processes. solubilityofthings.com It is soluble in other nonpolar organic solvents like hexane (B92381) and benzene (B151609) but has poor solubility in polar solvents such as water. solubilityofthings.com This "like dissolves like" principle is fundamental to its application as a solvent. solubilityofthings.com Its stability and ability to dissolve other nonpolar substances make it suitable for use in organic synthesis and as an intermediate in the production of specialty chemicals. solubilityofthings.com The choice of solvent can significantly impact the rate and outcome of a chemical reaction. cem.com
Comparative Studies with Analogous Cyclic Hydrocarbons
Understanding the properties of this compound in relation to other cyclic hydrocarbons provides valuable context for its potential applications.
The properties of cycloalkanes are influenced by their ring size. this compound, with its eight-membered ring, has greater conformational flexibility and less ring strain compared to smaller cycloalkanes like methylcyclopropane (B1196493) or methylcyclobutane, making it more stable. Generally, cyclic alkanes have higher densities than their linear counterparts.
In terms of reactivity, most reactions of cyclic hydrocarbons are similar to those of their acyclic (straight-chain) counterparts. funaab.edu.ng For instance, cycloalkanes can undergo halogenation reactions. funaab.edu.ng However, very small rings like cyclopropane (B1198618) can undergo ring-opening reactions due to high strain energy, a reactivity not typically seen in larger, more stable rings like this compound. funaab.edu.ng The study of how cyclic hydrocarbons interact with biological membranes has shown that their effectiveness in disrupting membrane function correlates with their partitioning between the membrane and the aqueous phase. nih.gov
Below is a comparative table of selected properties for this compound and other analogous hydrocarbons.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Ring Strain (kcal/mol) |
| This compound | C9H18 | ~161.9 | ~0.779 | Low |
| Methylcyclopentane | C6H12 | ~71.8 iransilicate.com | ~0.749 | 6.2 |
| Methylcyclohexane (B89554) | C7H14 | ~101 | ~0.769 | 0 |
| Cyclooctane | C8H16 | ~151 | ~0.834 | 9.7 |
| n-Nonane | C9H20 | ~150.8 | ~0.718 | N/A (linear) |
Data compiled from various sources. Ring strain values are for the parent cycloalkane.
Structural and Reactivity Comparisons with Parent Cyclooctane and Methylcyclohexane
The structural and reactive properties of this compound are best understood by comparison with its parent, cyclooctane, and its smaller, six-membered ring analogue, methylcyclohexane. These comparisons highlight the influence of ring size and methyl substitution on molecular conformation and chemical behavior.
Structural Differences:
The primary structural distinctions arise from differences in ring strain, which is a combination of angle strain (deviation from ideal 109.5° bond angles), torsional strain (eclipsing of bonds on adjacent atoms), and transannular strain (steric interactions across the ring).
Cyclohexane (B81311) and Methylcyclohexane: The cyclohexane ring is renowned for its stability, adopting a near-perfect chair conformation that eliminates almost all angle and torsional strain. fishersci.ca In methylcyclohexane, the methyl group preferentially occupies the more stable equatorial position to avoid steric hindrance with axial hydrogens (1,3-diaxial interactions). fishersci.no This leads to a well-defined, relatively rigid structure.
Cyclooctane and this compound: As a medium-sized ring (8-11 atoms), cyclooctane is conformationally more complex. fishersci.se It cannot adopt a "perfect" strain-free conformation like cyclohexane. Instead, it exists in several conformations of comparable energy, with the boat-chair form being the most stable, followed by the crown conformation. wikipedia.org These conformations are a compromise to minimize the significant transannular strain (steric crowding between groups on opposite sides of the ring) and torsional strain that would exist in a planar structure. wikipedia.orgfishersci.se The introduction of a methyl group to form this compound adds another layer of complexity. The larger, more flexible eight-membered ring allows for more possible positions for the substituent compared to the rigid axial/equatorial options in cyclohexane. thegoodscentscompany.com However, the conformational preference is still dictated by the need to minimize unfavorable transannular interactions. fishersci.se
Interactive Data Table: Comparative Physical and Structural Properties
| Property | This compound | Cyclooctane | Methylcyclohexane |
|---|---|---|---|
| Molecular Formula | C₉H₁₈ | C₈H₁₆ | C₇H₁₄ |
| Molecular Weight (g/mol) | 126.24 | 112.21 | 98.19 |
| Density (g/cm³) | ~0.779 | ~0.837 | ~0.769 |
| Boiling Point (°C) | 161.9 | ~151 | 101 |
| Most Stable Conformation | Boat-Chair | Boat-Chair wikipedia.orgwikipedia.org | Chair americanelements.com |
| Primary Strain Type | Torsional & Transannular fishersci.sefishersci.se | Torsional & Transannular wikipedia.orgfishersci.se | Minimal (Steric in axial) fishersci.caamericanelements.com |
Reactivity Differences:
The reactivity of these cycloalkanes is influenced by their stability and the accessibility of their C-H bonds.
Methylcyclohexane: Being very stable, it undergoes reactions typical of alkanes, such as free-radical halogenation. Its well-defined structure allows for predictable stereochemical outcomes.
This compound and Cyclooctane: These larger rings are generally less prone to ring-opening reactions compared to highly strained small rings (e.g., cyclopropane). thegoodscentscompany.com Their thermal stability makes them suitable for certain high-temperature applications. thegoodscentscompany.com Like other cycloalkanes, they can undergo oxidation and substitution reactions. For instance, this compound can be oxidized by strong agents like potassium permanganate to form cyclooctanone. thegoodscentscompany.com However, the greater conformational flexibility and the presence of multiple, non-equivalent hydrogen atoms can lead to a more complex mixture of products in reactions like halogenation compared to the more rigid methylcyclohexane.
Conformational Behavior Across Methylated Cycloalkane Series and Other Ring Sizes
The conformational behavior of this compound is part of a broader trend observed across the methylated cycloalkane series. The size of the carbon ring is the most critical factor determining its conformational landscape.
Common Rings (C5-C6): Methylcyclopentane and methylcyclohexane represent a transition to greater stability. Cyclopentane adopts a flexible, non-planar "envelope" conformation to reduce torsional strain with minimal angle strain. fishersci.cafishersci.se As discussed, methylcyclohexane achieves a state of very low strain in its chair conformation, with a strong preference for an equatorial methyl group to avoid steric strain. fishersci.noamericanelements.com
Medium Rings (C7-C11): This category, which includes methylcycloheptane (B31391) and this compound, is characterized by a balance of competing strain factors. While angle strain is low, torsional strain and, most notably, transannular strain (repulsions between hydrogens across the ring) become dominant. fishersci.sefishersci.se Cycloheptane adopts a flexible twist-chair conformation. wikipedia.org Cyclooctane favors a boat-chair conformation to minimize transannular interactions. wikipedia.org The introduction of a methyl group onto these rings is governed by the principle of avoiding these unfavorable transannular interactions, which is a more complex consideration than the simple axial/equatorial dichotomy in cyclohexane. fishersci.se The energy barriers for interconversion between different conformations in these medium rings are generally low, leading to high flexibility. wikipedia.org
Large Rings (C12+): In large rings, the carbon chain becomes flexible enough to adopt conformations with trans C-C-C-C segments, similar to linear alkanes, which minimizes strain. wikipedia.org Transannular effects become less significant as the ring becomes large enough to avoid internal crowding.
This comparative analysis shows that the conformational behavior of this compound is a direct consequence of its status as a medium-sized ring, where the structure is a compromise aimed at minimizing the unique challenge of transannular strain, a factor that is negligible in smaller rings like cyclohexane and less defining in much larger, more flexible rings.
Interactive Data Table: Strain and Conformational Characteristics of Cycloalkanes
| Cycloalkane | Ring Size | Dominant Strain Type(s) | Common Conformation(s) |
|---|---|---|---|
| Cyclopropane | 3 | Angle, Torsional fishersci.cafishersci.se | Planar fishersci.se |
| Cyclobutane | 4 | Angle, Torsional fishersci.se | Puckered/Folded fishersci.se |
| Cyclopentane | 5 | Torsional fishersci.cafishersci.se | Envelope, Twist fishersci.se |
| Cyclohexane | 6 | Essentially Strain-Free fishersci.caamericanelements.com | Chair americanelements.com |
| Cycloheptane | 7 | Torsional, Transannular wikipedia.org | Twist-Chair wikipedia.org |
| Cyclooctane | 8 | Torsional, Transannular wikipedia.orgfishersci.se | Boat-Chair, Crown wikipedia.org |
Q & A
Basic Research Questions
Q. How can researchers determine the structural conformation of methylcyclooctane using spectroscopic methods?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze ring strain and substituent effects. For example, H NMR can identify axial vs. equatorial methyl group orientations by comparing coupling constants and chemical shifts. Assign peaks using 2D techniques (e.g., COSY, HSQC) and reference computational models (e.g., DFT calculations) to validate assignments .
- Experimental Design : Prepare this compound in deuterated solvents (e.g., CDCl), collect spectra at varying temperatures to observe dynamic effects, and correlate results with X-ray crystallography if crystalline derivatives are available .
Q. What are the best practices for synthesizing high-purity this compound in laboratory settings?
- Methodological Answer : Optimize cyclooctane functionalization via Friedel-Crafts alkylation or catalytic hydrogenation of methylcyclooctene. Monitor reaction progress using gas chromatography (GC) with flame ionization detection. Purify via fractional distillation or preparative HPLC, ensuring purity >99% (confirmed by GC-MS and C NMR) .
- Data Validation : Compare melting points, boiling points, and spectral data with literature values. Document batch-specific details (e.g., solvent traces, catalyst residues) in supplementary materials .
Advanced Research Questions
Q. How do researchers resolve contradictions in thermodynamic stability data for this compound conformers?
- Methodological Answer : Combine experimental calorimetry (e.g., differential scanning calorimetry) with computational methods (e.g., molecular dynamics simulations or quantum mechanical calculations). Address discrepancies by evaluating solvent effects, entropy contributions, and measurement uncertainties. For example, chair vs. boat conformers may exhibit energy differences <2 kcal/mol, requiring high-precision calculations at the CCSD(T)/CBS level .
- Critical Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare datasets from diverse sources. Highlight limitations in force fields or basis sets used in computational studies .
Q. What strategies are effective for studying this compound’s role in catalytic systems, such as transition-metal complexes?
- Methodological Answer : Design ligand-screening experiments using this compound as a co-ligand in rhodium or iridium complexes. Characterize catalytic activity (e.g., turnover frequency, enantioselectivity) in hydrogenation reactions via in situ IR spectroscopy or mass spectrometry. Compare performance with smaller cycloalkanes (e.g., cyclohexane) to assess steric and electronic influences .
- Data Interpretation : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding and density functional theory (DFT) to model transition states. Address reproducibility challenges by standardizing reaction conditions (e.g., solvent purity, inert atmosphere protocols) .
Q. How can researchers address challenges in interpreting this compound’s complex NMR splitting patterns due to ring flexibility?
- Methodological Answer : Employ variable-temperature NMR to "freeze" ring-flipping dynamics. For example, at −90°C, distinct axial/equatorial methyl signals may resolve. Use spin-simulation software (e.g., MestReNova) to model splitting patterns and validate with NOESY experiments .
- Advanced Techniques : Apply dynamic NMR (DNMR) theory to calculate activation energies for ring inversion. Correlate results with molecular mechanics simulations to refine force field parameters .
Methodological Frameworks for Research Design
Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound?
- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a novel question might explore this compound’s application in supramolecular chemistry, while feasibility requires access to specialized instrumentation (e.g., high-pressure reactors). Validate relevance via systematic literature reviews using databases like SciFinder or Web of Science .
Q. How can researchers ensure reproducibility when publishing this compound-related data?
- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
